3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Description
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS: 1935557-50-8) is an Fmoc-protected amino acid derivative featuring a cyclobutane backbone. Its molecular formula is C₂₀H₁₉NO₄ (MW: 337.38 g/mol), with the Fmoc group serving as a protective moiety for amine functionalities in peptide synthesis . The compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of deprotection under mild acidic conditions.
Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)12-9-13(10-12)21-20(24)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVPKLDMKLANJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932610-83-7, 1935557-50-8, 1993278-82-2 | |
| Record name | (1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Preparation Strategy
The preparation of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid typically follows a multi-step synthetic route. The key steps involve:
- Construction of the cyclobutane ring system with appropriate functionalization.
- Introduction of the amino group at the desired position.
- Protection of the amino group with the Fmoc group.
- Final purification and characterization of the target compound.
Careful control of reaction conditions (temperature, solvent, time) and the use of modern purification and analytical techniques are essential to ensure high yield and purity.
Detailed Synthetic Methods
Step 1: Synthesis of Cyclobutane-1-carboxylic Acid Derivative
- The synthesis begins with the preparation of a cyclobutane-1-carboxylic acid, often via [2+2] cycloaddition or other ring-forming strategies.
- Functionalization at the 3-position is achieved through selective alkylation or amination, depending on the precursor used.
Step 2: Introduction of the Amino Group
- The 3-position of the cyclobutane ring is aminated using standard amination protocols, such as nucleophilic substitution or reductive amination, to yield 3-aminocyclobutane-1-carboxylic acid.
Step 3: Fmoc Protection of the Amino Group
- The free amino group is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a mild base (such as sodium carbonate or triethylamine) in a biphasic solvent system (e.g., dioxane/water).
- The reaction is typically conducted at room temperature with stirring for several hours to ensure complete conversion.
Step 4: Purification and Characterization
- The crude product is purified by recrystallization or column chromatography.
- The final compound is characterized by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm structure and purity.
Summary of Typical Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclobutane ring formation | [2+2] cycloaddition, alkylation | Precursor selection critical |
| Amination | Ammonia or amines, reductive amination | Stereochemistry control important |
| Fmoc protection | Fmoc-Cl, base (Na2CO3 or TEA), dioxane/H2O | Room temperature, 2–4 h |
| Purification | Column chromatography, recrystallization | Silica gel, appropriate eluent |
| Characterization | NMR, MS, HPLC | Confirm structure and purity |
Alternative and Modern Techniques
- Microwave-assisted synthesis : This technique can accelerate reaction rates and improve yields during amination or Fmoc protection steps.
- Continuous flow chemistry : Employed for scale-up and improved reproducibility, especially in the Fmoc protection step.
- Optimization : Reaction parameters such as solvent choice, temperature, and reagent equivalents are systematically varied to maximize yield and minimize by-products.
Data Table: Key Properties and Analytical Data
| Property | Value/Observation |
|---|---|
| Molecular Formula | C21H19NO4 |
| Molecular Weight | ~349.39 g/mol |
| Functional Groups | Cyclobutane, carboxylic acid, Fmoc-protected amino group |
| Analytical Methods | NMR, MS, HPLC |
| Typical Yield | 60–85% (overall, depending on route) |
| Purity (HPLC) | >98% (after purification) |
Research Findings and Notes
- The Fmoc group is widely used due to its stability under basic conditions and ease of removal under mild acidic conditions, making the compound especially valuable in solid-phase peptide synthesis.
- The cyclobutane ring introduces conformational rigidity, which is beneficial for designing peptidomimetics and studying structure-activity relationships in medicinal chemistry.
- Analytical monitoring throughout the synthesis is essential to avoid over-alkylation or incomplete protection, both of which can compromise yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Coupling reactions: The carboxylic acid group can be activated and coupled with other amino acids or peptides.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Fmoc removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling agents: DCC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) are frequently used in coupling reactions.
Oxidizing agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
Fmoc-deprotected amino acid: Removal of the Fmoc group yields the free amino acid.
Peptide conjugates: Coupling reactions result in the formation of peptide bonds, leading to longer peptide chains or conjugates.
Scientific Research Applications
Peptide Synthesis
Fmoc-cyclobutane serves as a valuable building block in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used for the protection of amino groups during the solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides with high purity and yield.
Key Advantages :
- Stability : The Fmoc group provides stability under various conditions, allowing for multiple coupling reactions without degradation.
- Ease of Deprotection : The Fmoc group can be easily removed under mild basic conditions, facilitating the synthesis of complex peptides.
Drug Development
The unique structure of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid makes it a candidate for drug design. Its ability to mimic natural amino acids while providing additional steric hindrance can enhance the specificity and efficacy of drug candidates.
Case Studies :
- Anticancer Agents : Research has indicated that compounds incorporating cyclobutane structures exhibit promising activity against cancer cell lines by interfering with cellular signaling pathways.
- Antimicrobial Activity : Some derivatives of Fmoc-cyclobutane have shown potential antimicrobial properties, making them candidates for further exploration in antibiotic development.
Therapeutic Uses
Emerging studies suggest that derivatives of Fmoc-cyclobutane may play a role in treating various diseases due to their biological activity.
| Application Area | Potential Therapeutic Use | Findings |
|---|---|---|
| Oncology | Anticancer agents | In vitro studies demonstrate cytotoxic effects on cancer cells. |
| Infectious Diseases | Antimicrobial agents | Compounds show inhibitory effects on bacterial growth. |
| Neurological Disorders | Neuroprotective effects | Preliminary studies indicate potential benefits in neuroprotection. |
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The cyclobutane ring provides structural stability to the compound, ensuring efficient synthesis and high yield of the desired peptides.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ring Size and Substituent Variations
Cyclobutane vs. Cyclopropane and Cyclopentane Derivatives
- Cyclopropane Analogs: Example: 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopropane-1-carboxylic acid (C₁₈H₁₇NO₄, MW: 311.34 g/mol) . Key Differences: Cyclopropane’s higher ring strain increases reactivity but reduces stability compared to cyclobutane. This makes cyclopropane derivatives more prone to ring-opening reactions, limiting their utility in prolonged synthetic steps.
- Cyclopentane Analogs: Example: (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid (C₂₁H₂₁NO₄, MW: 351.40 g/mol) . Key Differences: The larger cyclopentane ring reduces steric strain, enhancing conformational flexibility. This flexibility may improve binding to biological targets but could compromise selectivity in peptide applications.
Oxetane and Benzene Derivatives
- Oxetane Analog: Example: 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (C₁₉H₁₇NO₅, MW: 339.34 g/mol) . Key Differences: The oxygen atom in the oxetane ring introduces polarity, improving aqueous solubility. However, the electron-withdrawing effect of oxygen may alter reactivity during coupling steps in SPPS.
- Benzene Derivatives: Example: 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid (C₁₉H₁₇F₂NO₄, MW: 361.35 g/mol) .
Substituent Effects on Physicochemical Properties
*LogP values estimated via computational tools.
Stereochemical and Positional Isomerism
- (1R,3R)-Isomer : The target compound’s stereoisomer (CAS: Unspecified) shares the same molecular formula but exhibits distinct spatial arrangements. Stereochemistry impacts peptide backbone conformation and target binding affinity .
- Positional Isomers: 1-Fmoc-cyclobutanecarboxylic acid (CAS: 885951-77-9) positions the amino group at the 1-position instead of 3, altering steric interactions during peptide chain elongation .
Biological Activity
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, commonly referred to as Fmoc-cyclobutane carboxylic acid, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential applications, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
- Molecular Formula : C₁₃H₁₅NO₃
- CAS Number : 1993278-82-2
| Property | Value |
|---|---|
| Molecular Weight | 235.27 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group in peptide synthesis, which can influence the compound's reactivity and interaction with enzymes.
- Enzyme Inhibition : Studies suggest that Fmoc-cyclobutane carboxylic acid may inhibit specific proteases, thereby modulating protein degradation pathways.
- Cellular Uptake : The hydrophobic nature of the fluorenyl group enhances membrane permeability, facilitating cellular uptake.
Anticancer Properties
Research has indicated that compounds similar to Fmoc-cyclobutane carboxylic acid exhibit anticancer properties by inducing apoptosis in cancer cells. For instance:
- Case Study : A study demonstrated that derivatives of Fmoc-cyclobutane carboxylic acid showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death.
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence of antimicrobial properties:
- Research Findings : A series of experiments revealed that Fmoc-cyclobutane carboxylic acid derivatives displayed activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disruption of bacterial cell wall synthesis.
Research Findings and Case Studies
Q & A
Q. What are the key structural features and chemical properties of 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid?
The compound features a cyclobutane ring substituted with a carboxylic acid group and an Fmoc (fluorenylmethoxycarbonyl)-protected amine. Its molecular formula is C₂₀H₁₉NO₄ (MW: 337.38 g/mol), with a CAS number of 1935557-50-8 . The Fmoc group enhances stability during peptide synthesis, while the cyclobutane ring introduces conformational rigidity, potentially influencing biological interactions .
Q. What are the recommended storage conditions and handling precautions?
Store the compound at room temperature in a tightly sealed container to prevent moisture absorption or degradation . Safety precautions include:
Q. What are the primary research applications of this compound?
- Peptide synthesis : The Fmoc group serves as a temporary protective group for amines, enabling stepwise solid-phase peptide assembly .
- Drug design : The cyclobutane scaffold is explored for constrained peptidomimetics to modulate receptor binding .
- Material science : Its rigid structure is studied for stabilizing supramolecular assemblies .
Advanced Research Questions
Q. How can synthesis protocols for this compound be optimized to improve yield and purity?
Key methodological considerations:
- Reagent selection : Use coupling agents like HBTU or DIC for efficient Fmoc-amine conjugation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Maintain reactions at 0–25°C to minimize side reactions (e.g., racemization) .
- Purification : Employ reverse-phase HPLC or silica gel chromatography to isolate the product (>95% purity) .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for structural validation?
- NMR analysis : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to confirm cyclobutane ring geometry and Fmoc group orientation .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (expected [M+H]⁺: 338.38) and rule out adducts .
- X-ray crystallography : Resolve ambiguities in stereochemistry by crystallizing the compound with co-crystallization agents .
Q. What strategies are effective for assessing the compound’s biological activity in enzyme inhibition assays?
- Enzyme selection : Target proteases (e.g., trypsin-like enzymes) where the cyclobutane’s rigidity may mimic natural substrates .
- Assay design :
- Use fluorescence-based substrates (e.g., AMC-tagged peptides) for real-time kinetic monitoring.
- Perform dose-response curves (IC₅₀ determination) with concentrations ranging from 1 nM to 100 µM .
- Control experiments : Include Fmoc-deprotected analogs to isolate the cyclobutane’s contribution to activity .
Q. How can stability issues (e.g., hydrolysis of the Fmoc group) be mitigated during long-term experiments?
- pH control : Maintain a slightly acidic environment (pH 4–6) to slow base-catalyzed Fmoc cleavage .
- Additives : Include radical scavengers (e.g., BHT) in storage solutions to prevent oxidative degradation .
- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to minimize hydrolysis .
Q. What computational methods are suitable for modeling interactions between this compound and biological targets?
- Docking studies : Use software like AutoDock Vina to predict binding poses with receptor active sites, focusing on cyclobutane-Fmoc steric effects .
- Molecular dynamics (MD) : Simulate conformational flexibility in aqueous solutions (e.g., TIP3P water model) to assess stability of the cyclobutane ring .
- QSAR models : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on bioactivity using datasets from analogs .
Comparative Analysis
Q. How does this compound compare structurally and functionally to its analogs (e.g., 3-methoxy or 3-methyl derivatives)?
| Analog | CAS Number | Key Differences | Impact on Research |
|---|---|---|---|
| 3-Methoxy derivative | 1696791-50-0 | Methoxy group increases polarity | Alters solubility and enzyme binding kinetics |
| 3-Methyl derivative | 1699709 | Methyl group enhances hydrophobicity | Improves membrane permeability in cellular assays |
| Spiro[3.3]heptane analog | N/A | Spirocyclic structure adds steric bulk | Modulates selectivity in receptor binding |
Q. What are the limitations of using this compound in peptide synthesis compared to traditional Fmoc-amino acids?
- Steric hindrance : The cyclobutane ring may reduce coupling efficiency in solid-phase synthesis, requiring extended reaction times .
- Deprotection challenges : Standard piperidine treatment (20% in DMF) may incompletely remove the Fmoc group, necessitating harsher conditions (e.g., DBU) .
- Cost : Higher molecular complexity increases production costs compared to linear Fmoc-amino acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
